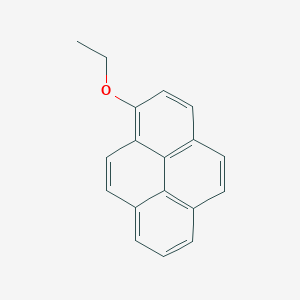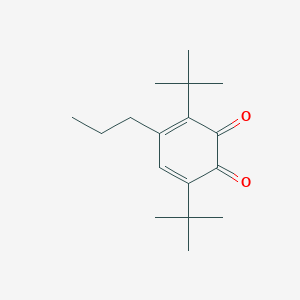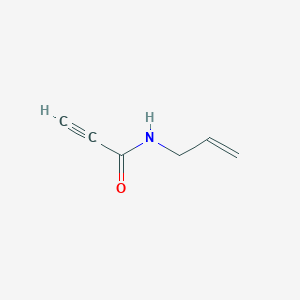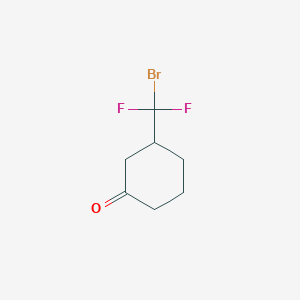
Cyclohexanone, 3-(bromodifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 3-(bromodifluoromethyl)- is an organic compound with the molecular formula C7H9BrF2O. It is a derivative of cyclohexanone, where a bromodifluoromethyl group is attached to the third carbon of the cyclohexanone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanone, 3-(bromodifluoromethyl)- can be synthesized through several methods. One common approach involves the bromodifluoromethylation of cyclohexanone. This reaction typically requires the use of bromodifluoromethylating agents such as bromodifluoromethyltrimethylsilane (TMSCF2Br) in the presence of a base like potassium hydroxide (KOH). The reaction is carried out under controlled conditions to ensure the selective introduction of the bromodifluoromethyl group at the desired position .
Industrial Production Methods
Industrial production of cyclohexanone, 3-(bromodifluoromethyl)- often involves large-scale bromodifluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 3-(bromodifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the bromodifluoromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Cyclohexanone, 3-(bromodifluoromethyl)- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of cyclohexanone, 3-(bromodifluoromethyl)- involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: The parent compound, which lacks the bromodifluoromethyl group.
Cyclopentanone: A similar cyclic ketone with a five-membered ring.
Cycloheptanone: A cyclic ketone with a seven-membered ring.
Uniqueness
Cyclohexanone, 3-(bromodifluoromethyl)- is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functionalization and reactivity patterns .
Propiedades
Número CAS |
143033-73-2 |
|---|---|
Fórmula molecular |
C7H9BrF2O |
Peso molecular |
227.05 g/mol |
Nombre IUPAC |
3-[bromo(difluoro)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C7H9BrF2O/c8-7(9,10)5-2-1-3-6(11)4-5/h5H,1-4H2 |
Clave InChI |
FEPDEUGFLBRCTA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(=O)C1)C(F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane](/img/structure/B12555550.png)

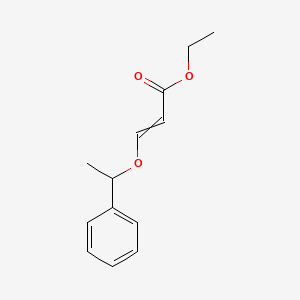
![2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine](/img/structure/B12555572.png)
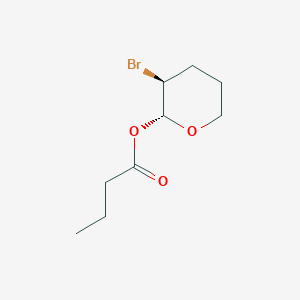
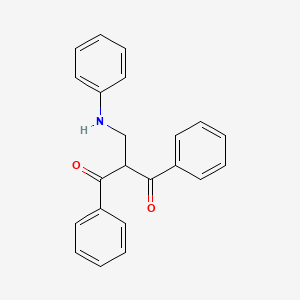
![5-chloro-2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic Acid](/img/structure/B12555576.png)
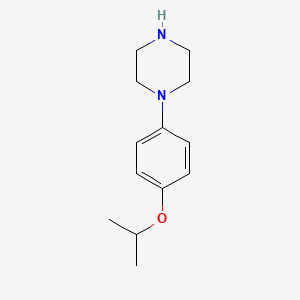
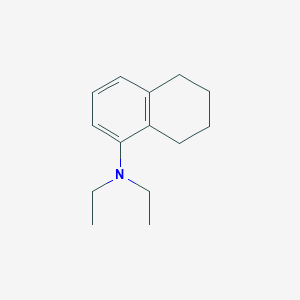
![Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-](/img/structure/B12555595.png)
